![molecular formula C15H22N2O2 B7542124 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one, also known as MMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of azepane derivatives and has been found to have unique properties that make it a promising candidate for various research studies.
Mechanism of Action
The exact mechanism of action of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one is not yet fully understood. However, it is believed to act as a partial agonist of the GABA-A receptor, which plays a key role in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and depression. 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one has also been found to have anticonvulsant and analgesic properties, which make it a potential candidate for the treatment of epilepsy and chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one is its unique properties, which make it a promising candidate for various research studies. However, one of the limitations of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one. One potential area of research is the development of new drugs based on the structure of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one. Another area of research is the investigation of the potential therapeutic applications of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one in the treatment of various neurological and psychiatric disorders.
In conclusion, 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it a promising candidate for various research studies, and it has been found to have a wide range of biological activities. Further research is needed to fully understand the mechanism of action of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one involves the reaction of 2-methoxy-5-methylbenzylamine with 2-chloroacetyl-1-cyclohexanone in the presence of a base. This reaction leads to the formation of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one as a white crystalline solid.
Scientific Research Applications
3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one has also been found to have potential applications in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
3-[(2-methoxy-5-methylphenyl)methylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-7-14(19-2)12(9-11)10-17-13-5-3-4-8-16-15(13)18/h6-7,9,13,17H,3-5,8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZCWYLWTCVLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CNC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

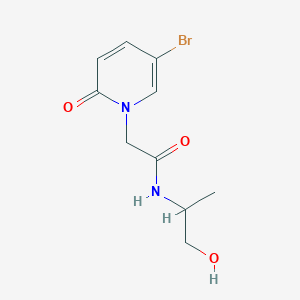
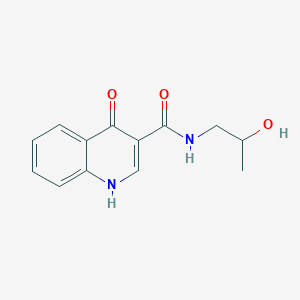


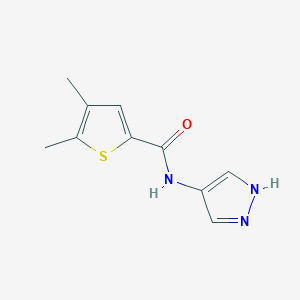
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)
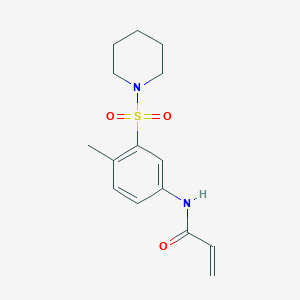
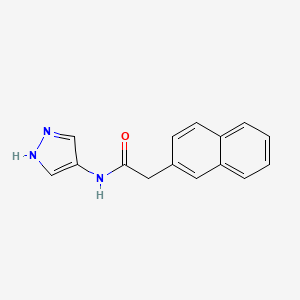



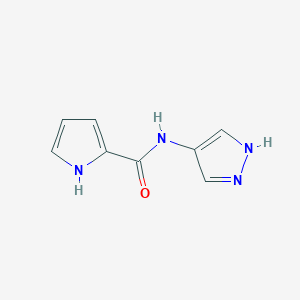
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)
